molecular formula C22H22FN5O3 B12640100 2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-

2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-

Cat. No.: B12640100
M. Wt: 423.4 g/mol
InChI Key: BWYWPHBWTDHLGF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]- involves multiple steps. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the fluoro and amino groups. The final step involves the attachment of the propenamide moiety. Reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Chemical Reactions Analysis

2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or amino groups are introduced using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases.

    Industry: It may have applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]- include:

The uniqueness of 2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C22H22FN5O3

Molecular Weight

423.4 g/mol

IUPAC Name

N-[3-[[5-fluoro-4-[4-(2-methoxyethoxy)anilino]pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C22H22FN5O3/c1-3-20(29)25-16-5-4-6-17(13-16)27-22-24-14-19(23)21(28-22)26-15-7-9-18(10-8-15)31-12-11-30-2/h3-10,13-14H,1,11-12H2,2H3,(H,25,29)(H2,24,26,27,28)

InChI Key

BWYWPHBWTDHLGF-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC(=CC=C3)NC(=O)C=C

Origin of Product

United States

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